
1-(2-Chloro-4-nitrophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-nitrophenyl)piperidine: is an organic compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a piperidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(2-Chloro-4-nitrophenyl)piperidine typically begins with 2-chloro-4-nitroaniline and piperidine.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form corresponding lactams.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a carbon dioxide atmosphere.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of lactams.
Reduction: Formation of 1-(2-Amino-4-nitrophenyl)piperidine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Serves as a precursor in the synthesis of drugs targeting various diseases, including cardiovascular and neurological disorders.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)piperidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
- 1-(4-Chloro-2-nitrophenyl)piperidine
- 1-(4-Nitrophenyl)piperidine
- 1-(2-Chloro-4-nitrophenyl)piperazine
Comparison:
- 1-(2-Chloro-4-nitrophenyl)piperidine is unique due to the specific positioning of the chloro and nitro groups, which can significantly affect its chemical reactivity and biological activity compared to its analogs.
- 1-(4-Chloro-2-nitrophenyl)piperidine has a different substitution pattern, which may lead to variations in its chemical properties and applications.
- 1-(4-Nitrophenyl)piperidine lacks the chloro group, which can alter its reactivity and potential uses.
- 1-(2-Chloro-4-nitrophenyl)piperazine contains a piperazine ring instead of a piperidine ring, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-chloro-4-nitrophenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZKHORWEJERNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
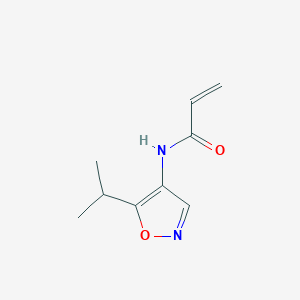

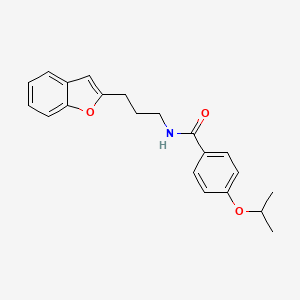
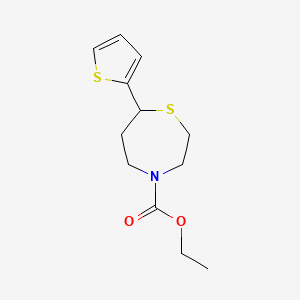
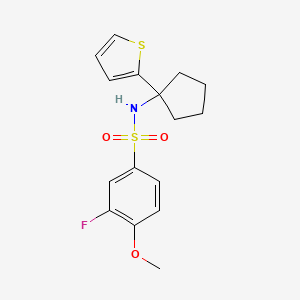
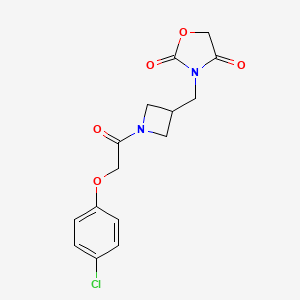
![3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile](/img/structure/B2721142.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2721143.png)
![1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2721144.png)
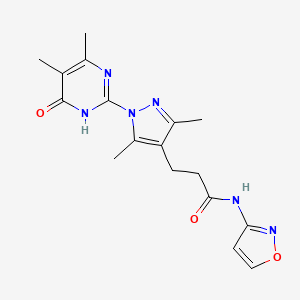
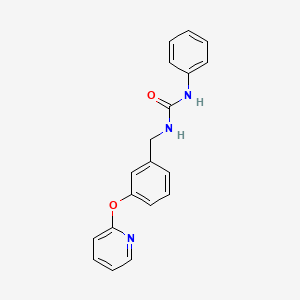
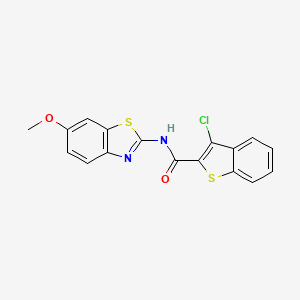
![Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B2721152.png)
![N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2721154.png)
